molecular formula C13H9NOS B12914639 Isoxazole, 3-phenyl-5-(2-thienyl)- CAS No. 62218-62-6

Isoxazole, 3-phenyl-5-(2-thienyl)-

Cat. No.: B12914639
CAS No.: 62218-62-6
M. Wt: 227.28 g/mol
InChI Key: WOSHDWCUWJXVHN-UHFFFAOYSA-N
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Description

3-phenyl-5-(thiophen-2-yl)isoxazole is a heterocyclic compound that features both a phenyl group and a thiophene ring attached to an isoxazole core Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(thiophen-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous for industrial applications due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(thiophen-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

3-phenyl-5-(thiophen-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-5-(thiophen-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-5-(thiophen-2-yl)isoxazole is unique due to its specific combination of a phenyl group and a thiophene ring attached to the isoxazole core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .

Properties

CAS No.

62218-62-6

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

3-phenyl-5-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H

InChI Key

WOSHDWCUWJXVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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